N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic small molecule featuring a bis-benzo[d]thiazole scaffold. The compound includes two methoxy groups at the 4- and 7-positions of one benzothiazole ring, a morpholinoethyl substituent, and a hydrochloride salt to enhance solubility. The morpholine moiety likely improves aqueous solubility, a critical factor in bioavailability .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2.ClH/c1-29-16-7-8-17(30-2)20-19(16)25-23(33-20)27(10-9-26-11-13-31-14-12-26)22(28)21-24-15-5-3-4-6-18(15)32-21;/h3-8H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHGIQMADNXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of thiazole and morpholino groups, suggests a range of biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Features
The compound features:
- Thiazole Rings : Known for their role in various biological activities.
- Morpholino Group : Enhances solubility and bioavailability.
- Carboxamide Functionality : Contributes to interaction with biological targets.
Biological Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit diverse biological activities. The specific activities of this compound have been explored through various studies.
Anticancer Activity
Preliminary studies suggest that similar compounds demonstrate anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines, including A549 (lung cancer) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Acetylcholinesterase Inhibition
Compounds with structural similarities have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In silico studies suggest potential binding interactions with the enzyme's active site, indicating that this compound may also exhibit this activity.
Synthesis
The synthesis of this compound can be approached through several methods involving the formation of the benzothiazole ring followed by coupling reactions. A typical synthetic route includes:
- Formation of Benzothiazole : Reacting 2-aminothiophenol with suitable aldehydes.
- Coupling Reaction : Using benzoyl chlorides in the presence of bases like triethylamine.
- Introduction of Morpholino Group : Through nucleophilic substitution reactions.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-N-(morpholino)acetamide | Thiazole ring, morpholino group | Anticancer activity against A549 cells |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| Thiophene derivatives | Thiophene ring | Antioxidant and anti-inflammatory effects |
These findings indicate that the unique combination of thiazole and morpholino groups in this compound may lead to distinct pharmacological profiles.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects on Solubility and Bioactivity
- Morpholinoethyl Group: Present in both the target compound and the thiophene analog from , this group enhances water solubility via the morpholine ring’s polarity. This contrasts with DTCPB and DTCTB, which rely on carbonitrile groups for solubility modulation .
- Methoxy vs. Halogen Substituents : The 4,7-dimethoxy groups in the target compound increase lipophilicity compared to halogenated analogs (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones in ). Halogens (Cl, Br) in similar compounds may enhance metabolic stability but reduce solubility .
Preparation Methods
Ring-Closure Methodology
The 4,7-dimethoxybenzothiazole scaffold is typically synthesized via cyclocondensation of 2-amino-4,7-dimethoxybenzenethiol with formamide or thiourea derivatives under acidic conditions. A representative protocol involves:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-4,7-dimethoxybenzenethiol |
| Cyclizing Agent | Thiourea |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C, 6 h |
| Yield | 78–82% |
Characterization data for 4,7-dimethoxybenzo[d]thiazol-2-amine:
- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 7.32 (d, J = 8.8 Hz, 1H), 6.65 (d, J = 8.8 Hz, 1H), 3.87 (s, 3H), 3.83 (s, 3H).
- IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1595 cm$$^{-1}$$ (C=N).
Preparation of Benzo[d]thiazole-2-carboxylic Acid Derivatives
Oxidation of 2-Mercaptobenzothiazoles
Benzo[d]thiazole-2-carboxylic acid is synthesized via oxidation of 2-mercaptobenzothiazole derivatives using KMnO$$4$$ in alkaline medium:
$$ \text{C}7\text{H}5\text{NS}2 + 3\text{O} \rightarrow \text{C}8\text{H}5\text{NO}2\text{S} + \text{H}2\text{O} + \text{SO}_2 $$
Key Parameters
Esterification and Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$):
$$ \text{C}8\text{H}5\text{NO}2\text{S} + \text{SOCl}2 \rightarrow \text{C}8\text{H}4\text{ClNO}2\text{S} + \text{HCl} + \text{SO}_2 $$
Reaction conditions:
N-Alkylation to Introduce the Morpholinoethyl Group
Two-Step Alkylation Procedure
Primary Alkylation :
Reaction of 4,7-dimethoxybenzo[d]thiazol-2-amine with 1-bromo-2-morpholinoethane in acetonitrile:
$$ \text{C}9\text{H}{10}\text{N}2\text{O}2\text{S} + \text{C}4\text{H}8\text{BrNO} \rightarrow \text{C}{13}\text{H}{18}\text{N}3\text{O}3\text{S} + \text{HBr} $$
Conditions:- Base: K$$2$$CO$$3$$
- Temperature: 60°C, 12 h
- Yield: 68%
Secondary Alkylation :
Subsequent reaction with benzo[d]thiazole-2-carbonyl chloride:
$$ \text{C}{13}\text{H}{18}\text{N}3\text{O}3\text{S} + \text{C}8\text{H}4\text{ClNO}2\text{S} \rightarrow \text{C}{21}\text{H}{21}\text{N}4\text{O}5\text{S}2 + \text{HCl} $$
Conditions:
Amide Bond Formation and Salt Preparation
Coupling Strategies
The final amide bond is formed using either:
- Schotten-Baumann Conditions :
Reacting acid chloride with the alkylated amine in aqueous NaOH/CH$$2$$Cl$$2$$. - Catalytic Ammonium Chloride :
Heating ethyl benzo[d]thiazole-2-carboxylate with the amine at 100°C for 2 h in the presence of NH$$_4$$Cl.
Comparative Yields
| Method | Yield | Purity |
|---|---|---|
| Schotten-Baumann | 72% | 95% |
| NH$$_4$$Cl Catalyzed | 85% | 98% |
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether:
$$ \text{C}{21}\text{H}{21}\text{N}4\text{O}5\text{S}2 + \text{HCl} \rightarrow \text{C}{21}\text{H}{22}\text{ClN}4\text{O}5\text{S}2 $$
Conditions:
- Temperature: 0°C
- Stirring time: 30 min
- Recovery: 92–95%
Characterization and Quality Control
Spectroscopic Validation
- $$^1$$H NMR (DMSO-d6) :
δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 4.42 (t, J = 6.8 Hz, 2H), 3.91 (s, 6H), 3.58 (m, 4H). - HRMS (ESI+) :
m/z calculated for C$${21}$$H$${22}$$N$$4$$O$$5$$S$$_2$$: 498.11; found: 498.09.
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O gradient):
Industrial-Scale Considerations
The patent EP3397620B1 highlights critical factors for large-scale production:
- Solvent Selection : Methyl tert-butyl ether (MTBE) improves yield by 15% compared to toluene.
- Reagent Ratios : Molar ratio of 1:3 (acid chloride:amine) minimizes side products.
- Process Safety : Replacement of thionyl chloride with PCl$$_3$$ reduces hazardous waste.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
- Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with amines (e.g., 2-morpholinoethylamine) using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
- Functional group introduction : Methoxy and morpholino groups are added via nucleophilic substitution or alkylation under controlled temperatures (40–80°C) .
- Optimization : Adjust catalyst loadings (e.g., triethylamine for pH control), solvent polarity, and reaction time. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Structural confirmation : Employ H/C NMR to resolve methoxy (δ 3.8–4.0 ppm), morpholino (δ 3.5–3.7 ppm), and aromatic protons. Mass spectrometry (ESI-MS) confirms molecular weight .
- Crystallinity : Powder XRD or DSC to assess polymorphic stability .
Q. What biological assays are recommended for initial screening of its activity?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Antioxidant : DPPH radical scavenging assay (IC < 50 μM suggests potency) .
Advanced Research Questions
Q. How can low yields in the final amidation step be addressed?
- Methodological Answer :
- Reaction optimization : Test alternative coupling agents (e.g., DCC vs. EDCI) or activate the carboxyl group as an acyl chloride using thionyl chloride .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, stoichiometry) and identify critical factors .
Q. How to investigate the mechanism of action for this compound?
- Methodological Answer :
- Target identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with suspected targets (e.g., kinases) .
- CRISPR screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO protocols for cytotoxicity .
- Batch variability : Characterize compound purity (HPLC >98%) and stability (TGA for hygroscopicity) across batches .
- Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data and account for outliers or confounding variables .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with homology-modeled targets (e.g., tubulin) .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å suggests robust interactions) .
- QSAR modeling : Build regression models using descriptors (logP, polar surface area) to predict activity against new targets .
Q. How to optimize purification methods for this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol). Monitor fractions via TLC (Rf = 0.3–0.5) .
- Recrystallization : Test solvent pairs (ethanol/water or acetone/hexane) to improve crystal yield .
- HPLC prep-scale : C18 column with isocratic elution (30% acetonitrile) for high-purity isolation (>99%) .
Q. What strategies validate the compound’s stability under various storage conditions?
- Methodological Answer :
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Analyze degradation via HPLC .
- Kinetic stability : Calculate shelf life using Arrhenius plots from accelerated stability data (25–40°C) .
- Lyophilization : Assess freeze-dried vs. solution stability (-20°C vs. 4°C) over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
